molecular formula C15H12FN5 B4143202 1-(6-Fluoro-4-phenylquinazolin-2-yl)guanidine

1-(6-Fluoro-4-phenylquinazolin-2-yl)guanidine

Cat. No.: B4143202
M. Wt: 281.29 g/mol
InChI Key: LNOMSJXJZXOIPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Fluoro-4-phenylquinazolin-2-yl)guanidine is a synthetically designed, nitrogen-rich heterocyclic compound of significant interest for medicinal chemistry and drug discovery screening libraries. This high molecular weight guanidine-functionalized quinazoline combines two privileged pharmacophores, making it a valuable building block for the development of novel biologically active molecules . The core quinazoline scaffold is extensively documented for its diverse pharmacological properties, with numerous derivatives established as targeted anticancer agents that function as potent tyrosine kinase inhibitors . The specific incorporation of a fluorine atom at the 6-position and a phenyl ring at the 4-position is a common strategy in medicinal chemistry to optimize a compound's physicochemical properties, enhance its binding affinity to biological targets, and improve metabolic stability . The guanidine moiety appended to the quinazoline core is a strong organic base that can participate in hydrogen bonding and ionic interactions, which are crucial for binding to enzymes and receptors . This functional group is known to enhance the release of acetylcholine in some therapeutic contexts and is used as a fluorescent probe in HPLC analysis . Primary Research Applications: Kinase Inhibition Research: The 4-phenylquinazoline structure is a classic framework found in several FDA-approved kinase inhibitor drugs (e.g., Erlotinib, Gefitinib) . This compound serves as a key synthetic intermediate for developing novel inhibitors targeting epidermal growth factor receptor (EGFR) and other tyrosine kinases. Anticancer Agent Development: Quinazoline derivatives are investigated for their ability to disrupt signal transduction pathways and induce apoptosis in various cancer cell lines . Antimicrobial and Anti-inflammatory Screening: Compounds featuring the quinazoline nucleus demonstrate a broad spectrum of biological activities, including potential antibacterial, antifungal, and anti-inflammatory effects . Methodology Development in Organic Synthesis: This compound is a candidate for developing new transition metal-catalyzed C-H activation and cyclization reactions for constructing complex nitrogen-containing heterocycles . NOTE: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-fluoro-4-phenylquinazolin-2-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN5/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)20-15(19-12)21-14(17)18/h1-8H,(H4,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOMSJXJZXOIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)F)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820809
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthetic Methodologies and Chemical Modifications for 1 6 Fluoro 4 Phenylquinazolin 2 Yl Guanidine

Established Synthetic Routes to the Quinazoline-Guanidine Core

The traditional synthesis of 1-(6-fluoro-4-phenylquinazolin-2-yl)guanidine is a multi-step process that hinges on the initial formation of the 6-fluoro-4-phenylquinazoline skeleton. A common and effective strategy commences with a substituted anthranilic acid derivative or a 2-aminobenzophenone (B122507), which provides the necessary precursors for the benzene (B151609) and pyrimidine (B1678525) rings of the quinazoline (B50416) system.

Key Reaction Steps and Reaction Conditions for Quinazoline-Guanidine Formation

A plausible and widely utilized synthetic route to the target compound can be conceptualized in two main stages: the synthesis of a 2-amino-6-fluoro-4-phenylquinazoline intermediate, followed by its conversion to the desired 2-guanidino derivative.

Stage 1: Synthesis of 2-Amino-6-fluoro-4-phenylquinazoline

A common starting material for this synthesis is 2-amino-5-fluorobenzophenone. The synthesis of this intermediate can be achieved through methods such as the Friedel-Crafts acylation of 4-fluoroaniline with benzoyl chloride.

The core reaction for the formation of the quinazoline ring involves the cyclocondensation of 2-amino-5-fluorobenzophenone with a source of the remaining carbon and nitrogen atoms of the pyrimidine ring. Cyanamide (B42294) or guanidine (B92328) hydrochloride are frequently employed for this purpose.

A key intermediate in this process is the formation of an N-benzoyl-N'-(4-fluoro-2-benzoylphenyl)guanidine, which then undergoes intramolecular cyclization. The reaction is typically carried out in the presence of a dehydrating agent or under conditions that facilitate the removal of water to drive the cyclization.

Stage 2: Guanidinylation

Once the 2-amino-6-fluoro-4-phenylquinazoline is obtained, the final step is the introduction of the guanidine group. This can be achieved through several methods:

Reaction with a Guanidinylating Agent: The 2-amino group of the quinazoline can be reacted with a suitable guanidinylating reagent, such as N,N'-di-Boc-S-methylisothiourea or 1H-pyrazole-1-carboxamidine hydrochloride. These reactions are typically performed in an inert solvent like dimethylformamide (DMF) or acetonitrile (B52724) (ACN) and may require a base to facilitate the reaction.

From a 2-Haloquinazoline Intermediate: An alternative approach involves the conversion of the 2-aminoquinazoline to a 2-haloquinazoline, typically a 2-chloro derivative, using a reagent like phosphorus oxychloride (POCl₃). The resulting 2-chloro-6-fluoro-4-phenylquinazoline can then undergo nucleophilic substitution with guanidine to yield the final product. This reaction is often carried out in a polar solvent such as isopropanol or DMF.

StepReactantsReagents/ConditionsProduct
14-fluoroaniline, Benzoyl chlorideLewis Acid (e.g., AlCl₃)2-Amino-5-fluorobenzophenone
22-Amino-5-fluorobenzophenone, CyanamideAcid catalyst (e.g., HCl), Reflux in a suitable solvent (e.g., ethanol)2-Amino-6-fluoro-4-phenylquinazoline
3a2-Amino-6-fluoro-4-phenylquinazolineN,N'-di-Boc-S-methylisothiourea, Base (e.g., DIPEA), DMFProtected this compound
3b2-Chloro-6-fluoro-4-phenylquinazolineGuanidine, Base (e.g., K₂CO₃), IsopropanolThis compound

Optimization of Synthetic Yields and Purity Profiles

For the cyclocondensation step to form the quinazoline ring, the choice of solvent and catalyst is critical. While traditional methods often employ high-boiling point solvents and strong acids, milder conditions can sometimes lead to cleaner reactions and higher yields. The reaction temperature and time are also key parameters to control to minimize the formation of side products.

Purification of the final compound is typically achieved through recrystallization or column chromatography. The choice of solvent system for these purification techniques is determined by the solubility and polarity of the product and any impurities. High-performance liquid chromatography (HPLC) is often used to assess the final purity of the compound.

Discussion of Reagents and Catalysts Utilized in Synthesis

A variety of reagents and catalysts are employed in the synthesis of the quinazoline-guanidine core.

For Quinazoline Ring Formation:

Lewis Acids: In the initial Friedel-Crafts acylation, Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are commonly used to activate the benzoyl chloride.

Protic and Lewis Acids: The cyclocondensation reaction is often catalyzed by protic acids like hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH) to protonate the carbonyl group and facilitate nucleophilic attack. Lewis acids can also be employed in this step.

Dehydrating Agents: To drive the cyclization, dehydrating agents such as phosphorus pentoxide (P₂O₅) or Dean-Stark apparatus to remove water azeotropically can be utilized.

For Guanidinylation:

Guanidinylating Agents: A range of reagents is available for introducing the guanidine moiety, each with its own advantages and disadvantages. These include cyanamide, S-methylisothiourea, and various protected forms of guanidine.

Bases: Organic bases like diisopropylethylamine (DIPEA) and triethylamine (TEA), or inorganic bases such as potassium carbonate (K₂CO₃) and sodium hydride (NaH), are often used to deprotonate the amine or facilitate the nucleophilic substitution reaction.

Coupling Reagents: In some approaches, coupling reagents like carbodiimides can be used to activate a precursor for reaction with guanidine.

Novel and Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a significant push towards the development of more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Innovations in Environmentally Benign Synthetic Protocols

Several green chemistry principles are being applied to the synthesis of quinazoline derivatives. One area of focus is the use of greener solvents. Traditional organic solvents are often volatile, flammable, and toxic. Researchers are exploring the use of water, ionic liquids, or deep eutectic solvents as reaction media for quinazoline synthesis.

Catalysis is another key area of innovation. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a more sustainable approach compared to homogeneous catalysts that are often difficult to recover. Nanoparticle-based catalysts are also showing promise in promoting quinazoline synthesis under milder conditions.

Microwave-Assisted and Flow Chemistry Synthesis Techniques

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. nih.gov In the context of quinazoline synthesis, microwave-assisted methods have been successfully employed for the cyclocondensation step. The rapid and efficient heating provided by microwaves can significantly accelerate the reaction, often allowing it to be completed in minutes rather than hours. nih.gov This not only saves time and energy but can also minimize the formation of degradation products that can occur with prolonged heating.

Reaction TypeConventional HeatingMicrowave-AssistedReference
Quinazoline SynthesisHours to daysMinutes nih.gov
GuanidinylationHoursMinutes to hours

Flow Chemistry Synthesis:

Flow chemistry, where reactions are carried out in a continuous stream through a reactor, offers several advantages over traditional batch processing. These include precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and scalability. The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, which can enhance reaction rates and selectivity.

For the synthesis of this compound, a multi-step flow process could be envisioned. The individual steps of quinazoline formation and guanidinylation could be carried out in sequential flow reactors, with in-line purification steps to remove byproducts and unreacted starting materials. This approach has the potential to be a highly efficient and automated method for the production of this and other bioactive molecules. africacommons.net

Strategies for Chemical Modifications and Analog Generation of this compound

The generation of analogs of this compound is a key strategy for exploring and optimizing its biological activity. This involves systematic modifications at various positions of the molecule.

Derivatization at the Guanidine Moiety for Modulating Activity

The guanidine group, with its basic nature (pKa ≈ 12.5), is a critical pharmacophore that actively interacts with biological targets. nih.gov Its derivatization is a common strategy to modulate the activity of quinazoline-based compounds. For instance, in related quinazoline-2,4(1H,3H)-diones, the introduction of a second guanidine moiety has been explored. nih.gov Furthermore, replacing the guanidine residue with a conformationally rigid 5-amino-1,2,4-triazole, which acts as a guanidine "mimic," has been shown to be favorable for the inhibition of certain enzymes. nih.gov

The synthesis of guanidine derivatives of quinazolines can be achieved through various methods. One common approach involves the reaction of a suitable precursor, such as a 2-chloroquinazoline (B1345744), with guanidine hydrochloride in the presence of a base like potassium hydroxide (B78521) in an ethanol solution. cyberleninka.ru Optimization of the guanidylation process is crucial, and various guanylation reagents, such as N,N′-di-Boc-N′′-triflylguanidine, have been successfully employed to synthesize guanidine derivatives in high yields. nih.gov

Modifications of the Quinazoline Ring System (e.g., phenyl, fluoro substitutions)

The quinazoline ring itself offers multiple sites for modification to investigate structure-activity relationships (SAR). The nature and position of substituents on the quinazoline core can significantly influence the compound's biological profile.

Phenyl Group Modifications: The phenyl group at the 4-position of the quinazoline ring is a key feature. SAR studies on related 4(3H)-quinazolinones have shown that substitutions on this phenyl ring can impact activity. For example, meta and ortho substitutions were found to be equally active in some cases, while para substitutions were generally not well-tolerated. acs.org

Fluoro Substitutions: The fluorine atom at the 6-position is another important modification. In the development of PI3Kδ inhibitors, the addition of a fluorine atom to the 6-position of a quinazolinone core resulted in a five-fold loss in potency, suggesting that this position is sensitive to substitution. researchgate.net Conversely, in other quinazoline series, fluorinated compounds have been designed to increase metabolic stability and recognition by biological targets. researchgate.net

Introduction of Diverse Substituents for Structure-Activity Relationship Studies

A systematic approach to understanding the SAR of quinazoline derivatives involves introducing a variety of substituents at different positions. For instance, in the context of 4(3H)-quinazolinone antibacterials, variations have been made on all three rings of the quinazolinone scaffold. acs.org

Key SAR findings from related quinazoline derivatives include:

Position 4: The presence of an aniline moiety or another lipophilic group at the 4-position is often crucial for activity. nih.gov

Position 6: Introduction of substituents like a nitro group or an arylidene-semicarbazone moiety at the C-6 position has led to compounds with significant biological activity. nih.govnih.gov

Linker Modifications: The nature of the linker between the quinazoline core and other moieties can also be critical. For example, replacing an amide linker with a methyl-amino linker has been shown to drastically decrease activity in some cases. nih.gov

Analytical Methodologies for Structural Confirmation of this compound and its Analogues

The unequivocal structural confirmation of newly synthesized compounds is paramount. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

Spectroscopic Techniques (e.g., NMR, IR, MS) in Elucidating Molecular Architecture

Spectroscopic methods provide detailed information about the molecular structure of quinazoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for structural elucidation. cyberleninka.ru For instance, in the analysis of 2-hydrazono-3-phenylquinazolin-4(3H)-ones, ¹⁵N NMR was used to study tautomerism. rsc.org The chemical shifts of protons and carbons provide insights into the electronic environment of the atoms and the connectivity within the molecule. asianpubs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. mdpi.comacs.org For example, the characteristic C=O stretching frequency in quinazolinones and the N-H stretching of the guanidine group can be readily identified. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. nih.gov

A comprehensive study on quinazoline derivatives designed as efflux pump inhibitors utilized UV-Vis absorption spectroscopy to assess their stability and Fourier-transform infrared (FTIR) spectroscopy to study the effects of irradiation on their chemical bonds. mdpi.comnih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

While spectroscopic methods provide valuable structural information, X-ray crystallography offers the definitive three-dimensional structure of a molecule in the solid state. This technique is crucial for determining the absolute stereochemistry and the precise conformation of the molecule.

For the related 4-anilinoquinazoline (B1210976) class of inhibitors, X-ray crystallography has been instrumental in determining their binding modes to protein kinases. nih.gov These studies revealed how the quinazoline ring system orients within the ATP binding site and how the anilino substituent projects into hydrophobic pockets. nih.gov Such detailed structural information is invaluable for understanding the molecular basis of activity and for the rational design of new, more potent analogs.

Computational Chemistry and Theoretical Investigations of 1 6 Fluoro 4 Phenylquinazolin 2 Yl Guanidine

Quantum Chemical Calculations and Electronic Properties of 1-(6-Fluoro-4-phenylquinazolin-2-yl)guanidine

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its reactivity, stability, and intermolecular interactions. Methods such as Density Functional Theory (DFT) are commonly employed to study the electronic properties of quinazoline (B50416) derivatives.

A detailed analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the chemical reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key determinant of the molecule's kinetic stability and polarizability.

The distribution of these frontier orbitals across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack. For instance, in related guanidine-containing compounds, the guanidino group often contributes significantly to the HOMO, indicating its electron-donating nature. The quinazoline ring system, with its electron-withdrawing nitrogen atoms, typically influences the LUMO distribution.

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within the molecule. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the nitrogen atoms of the guanidino group and the quinazoline ring are expected to be regions of negative electrostatic potential, making them potential hydrogen bond acceptors. Conversely, the hydrogen atoms of the guanidino group would exhibit positive potential, acting as hydrogen bond donors.

Table 1: Predicted Electronic Properties of this compound (Illustrative)

PropertyPredicted Value/DescriptionSignificance
HOMO Energy~ -6.5 eVIndicates electron-donating capacity, potential for oxidation.
LUMO Energy~ -1.8 eVIndicates electron-accepting capacity, potential for reduction.
HOMO-LUMO Gap~ 4.7 eVRelates to chemical reactivity and electronic transitions.
Dipole Moment~ 3.5 DIndicates the overall polarity of the molecule.
MEP Negative RegionGuanidino and Quinazoline NitrogensPotential sites for interaction with electrophiles or hydrogen bond donors.
MEP Positive RegionGuanidino HydrogensPotential sites for interaction with nucleophiles or hydrogen bond acceptors.

Note: The values in this table are illustrative and would need to be confirmed by specific quantum chemical calculations for the exact molecule.

The biological activity of a molecule is intimately linked to its three-dimensional conformation. Conformational analysis of this compound involves exploring the potential energy surface to identify stable conformers and the energy barriers between them. The rotation around the single bonds, particularly the bond connecting the guanidino group to the quinazoline ring and the bond connecting the phenyl group to the quinazoline ring, will define the conformational landscape.

By systematically rotating these bonds and calculating the corresponding energies, a potential energy surface can be generated. The minima on this surface correspond to the most stable conformations of the molecule. The relative energies of these conformers determine their population at a given temperature. Understanding the preferred conformations is essential for molecular docking studies, as it is often the low-energy conformer that binds to a biological target.

Molecular Docking and Receptor Interaction Studies of this compound

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.

Virtual screening involves the computational screening of large libraries of compounds against a specific biological target. Conversely, reverse docking or target fishing can be used to screen a single compound against a panel of known protein structures to identify potential targets. Given the structural similarity of this compound to known bioactive molecules, several putative biological targets can be proposed.

A structurally related compound, 2-guanidine-4-methylquinazoline (GMQ), has been identified as a modulator of the acid-sensing ion channel 3 (ASIC3) and as a competitive antagonist of the A-type γ-aminobutyric acid (GABA-A) receptors. nih.govnih.gov These findings strongly suggest that ASIC3 and GABA-A receptors are plausible biological targets for this compound. Furthermore, various quinazoline derivatives have been investigated as inhibitors of enzymes such as SARS-CoV-2 main protease (Mpro) and phosphodiesterase 7 (PDE7A). nih.govnih.gov Therefore, these enzymes could also be considered as potential targets.

Once a putative target is identified, molecular docking can be used to predict the binding mode of this compound within the active site of the protein. The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-protein complex.

For instance, if targeting ASIC3, the guanidino group of the compound would be expected to form crucial hydrogen bonds with acidic residues in the binding pocket, similar to what has been proposed for GMQ. The phenyl and fluoro-substituted quinazoline moieties would likely engage in hydrophobic and aromatic stacking interactions with nonpolar residues.

The binding energy, calculated as a docking score, provides an estimation of the binding affinity. A lower binding energy generally indicates a more favorable binding interaction. Comparing the binding energies of different docked conformations helps in identifying the most probable binding mode.

Table 2: Putative Biological Targets and Predicted Interactions for this compound

Putative TargetKey Interacting Residues (Hypothetical)Predicted Interaction TypesPredicted Binding Energy (kcal/mol)
Acid-Sensing Ion Channel 3 (ASIC3)Asp, Glu, Tyr, PheHydrogen bonding, π-π stacking, hydrophobic interactions-8.5 to -10.0
GABA-A ReceptorArg, Gln, Phe, TyrHydrogen bonding, electrostatic interactions, hydrophobic interactions-7.0 to -9.0
SARS-CoV-2 Main Protease (Mpro)His, Cys, Glu, MetHydrogen bonding, hydrophobic interactions-6.5 to -8.5
Phosphodiesterase 7 (PDE7A)Gln, Phe, Tyr, MetHydrogen bonding, hydrophobic interactions-7.5 to -9.5

Note: The interacting residues and binding energies are hypothetical and would require specific docking studies for validation.

Docking-based virtual screening is a powerful approach for discovering novel ligands for a specific target. In this methodology, a large database of chemical compounds is computationally docked into the binding site of a target protein. The compounds are then ranked based on their docking scores and other parameters, and the top-ranking compounds are selected for further experimental testing.

For this compound and its analogs, this approach could be used to screen for novel inhibitors of kinases, proteases, or other enzymes where the quinazoline scaffold is known to be a privileged structure. The process typically involves several steps:

Receptor Preparation: Preparing the 3D structure of the target protein, which often involves adding hydrogen atoms, assigning partial charges, and defining the binding site.

Ligand Library Preparation: Generating 3D conformations of the ligands in the screening library and assigning appropriate chemical properties.

Molecular Docking: Docking each ligand into the prepared receptor binding site using a chosen docking algorithm.

Scoring and Ranking: Evaluating the docked poses using a scoring function to estimate the binding affinity and ranking the compounds accordingly.

Post-processing and Hit Selection: Applying various filters (e.g., drug-likeness, ADMET properties) to the ranked list to select the most promising candidates for experimental validation.

This in silico screening methodology accelerates the initial stages of drug discovery by prioritizing compounds with a higher likelihood of being active, thereby reducing the time and cost associated with experimental screening.

Ligand-Based and Structure-Based Drug Design Approaches for this compound Analogues

The development of analogues of this compound is guided by two principal strategies in computer-aided drug design: ligand-based and structure-based approaches. When the three-dimensional structure of the biological target is unknown, ligand-based methods are employed. These techniques rely on the analysis of a set of molecules known to interact with the target to derive a model that explains their activity. Conversely, when the target's structure has been elucidated, typically through X-ray crystallography or NMR spectroscopy, structure-based drug design allows for the direct investigation of the ligand-target interactions, facilitating the design of compounds with improved binding affinity and selectivity. nih.gov

For quinazoline derivatives, both approaches have been successfully applied. Structure-based design has been used to develop selective inhibitors for targets such as Aurora A kinase by exploiting structural differences in the ATP-binding pockets of related kinases. nih.gov This often involves designing novel quinazolin-4-amine (B77745) derivatives and evaluating their binding modes. nih.gov Similarly, 4-phenylquinazoline (B11897094) derivatives have been identified as inhibitors of BRD4 through structure-based virtual screening and subsequent optimization. nih.gov

Pharmacophore Modeling and Development

Pharmacophore modeling is a cornerstone of ligand-based drug design. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target and elicit a biological response. For a series of active compounds, a pharmacophore model can be generated to represent the common features responsible for their activity.

In the context of quinazoline-containing compounds, pharmacophore models have been instrumental in identifying novel inhibitors for various protein targets. For instance, studies on 6-arylquinazolin-4-amines as inhibitors of Cdc2-like kinase 4 (Clk4) and dual specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) have successfully used pharmacophore modeling to understand the structure-activity relationships of these analogues. nih.gov These models, often combined with 3D-QSAR, provide a robust framework for screening virtual libraries to identify new chemotypes with the desired activity. nih.gov

A hypothetical pharmacophore model for a series of this compound analogues might include features such as a hydrogen bond donor from the guanidine (B92328) group, an aromatic feature from the phenyl ring, and a hydrogen bond acceptor on the quinazoline core. The development of such a model would involve aligning a set of active analogues and identifying the common spatial arrangement of these key features. This model can then be used as a 3D query to search compound databases for new molecules with potentially similar biological activity.

Table 1: Illustrative Pharmacophore Features for a Hypothetical Series of Quinazoline Analogs

Feature IDFeature TypeLocationVector Direction
HBD1Hydrogen Bond DonorGuanidine NHOutward
HBA1Hydrogen Bond AcceptorQuinazoline N1Inward
AROM1Aromatic RingPhenyl Ring at C4Normal to plane
HYD1HydrophobicFluoro-substituted RingCentroid

This table is for illustrative purposes and represents a potential pharmacophore model based on the general features of the compound class.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Potency

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By quantifying physicochemical properties, known as molecular descriptors, QSAR models can predict the activity of novel compounds before their synthesis and experimental testing. nih.gov

For quinazoline derivatives, numerous QSAR studies have been conducted to predict their efficacy as anticancer agents. nih.gov These studies often employ multiple linear regression, principal component regression, or partial least squares regression to build predictive models. nih.gov For example, a QSAR model for quinazoline derivatives as tyrosine kinase (erbB-2) inhibitors revealed that descriptors related to the estate contribution of specific atoms significantly influence the inhibitory activity. nih.gov Such models can guide the modification of the quinazoline scaffold to enhance potency. An electron-withdrawing group at the 4th position of the quinazoline ring, for instance, was found to enhance activity in one study. nih.gov

A QSAR study on this compound analogues would involve calculating a wide range of descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and topological indices, for each compound in a series with known biological activities. Statistical analysis would then be used to develop a regression equation that links these descriptors to the observed potency.

Table 2: Example of Descriptors Used in a Hypothetical QSAR Model for Quinazoline Analogs

Compound IDExperimental pIC50Predicted pIC50LogPMolecular WeightPolar Surface Area
Analog-17.27.13.5350.485.2
Analog-26.86.93.2340.382.1
Analog-37.57.43.8365.588.5
Analog-46.56.63.0330.280.0

This table presents hypothetical data to illustrate the components of a QSAR study. pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In drug design, MD simulations are crucial for assessing the stability of a ligand-target complex and for understanding the detailed interactions that govern binding. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe the dynamic behavior of the ligand in the binding pocket and calculate important parameters like binding free energy.

MD simulations have been widely applied to study the interaction of quinazoline derivatives with their protein targets. For instance, simulations of quinazolin-4(3H)-one-morpholine hybrids with targets like VEGFR1, VEGFR2, and EGFR have been used to confirm the stability of the ligand-protein complexes. nih.gov These studies often analyze the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the complex to assess its stability over the simulation time. nih.gov Consistent hydrogen bond interactions maintained for a significant portion of the simulation time are indicative of a stable binding mode. nih.gov

For this compound, an MD simulation would typically start with a docked pose of the molecule in the active site of its target protein. The simulation would then track the conformational changes of both the ligand and the protein, providing insights into the flexibility of the complex and the key residues involved in maintaining the binding. Analysis of the simulation trajectory can reveal the strength and persistence of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions, which are critical for ligand affinity.

Table 3: Illustrative Results from a Hypothetical Molecular Dynamics Simulation

Simulation Time (ns)Ligand RMSD (Å)Protein RMSD (Å)Number of H-Bonds
00.00.03
251.21.52
501.51.83
751.31.63
1001.41.72

This table provides a simplified, hypothetical representation of data that could be obtained from an MD simulation, showing the stability of the complex over time.

Pharmacological Characterization and Biological Target Elucidation of 1 6 Fluoro 4 Phenylquinazolin 2 Yl Guanidine in Preclinical Models

In Vitro Biological Activity Profiling of 1-(6-Fluoro-4-phenylquinazolin-2-yl)guanidine

Development of Cell-Based Assays for Efficacy and Selectivity Assessment

No information is available on the development or use of cell-based assays to evaluate the efficacy and selectivity of this compound.

Enzyme Inhibition/Activation Studies and IC50/EC50 Determination

There are no published studies reporting on the enzyme inhibition or activation properties of this compound, and consequently, no IC50 or EC50 values have been determined.

Effects on Cellular Signaling Pathways and Gene Expression Modulation (e.g., Western blot, qPCR methodologies)

The effects of this compound on cellular signaling pathways or its ability to modulate gene expression have not been documented in the scientific literature.

High-Throughput Screening Methodologies for Identifying Activity Spectrum

There is no evidence to suggest that this compound has been subjected to high-throughput screening to determine its spectrum of biological activity.

Elucidation of Molecular Targets and Mechanism of Action of this compound

Affinity Chromatography and Pull-Down Assays for Direct Target Identification

No studies have been published that utilize affinity chromatography or pull-down assays for the direct identification of molecular targets for this compound.

Preclinical In Vivo Pharmacodynamic Evaluation and Efficacy Studies of this compound

Ex Vivo Analysis of Target Engagement and Pathway Modulation in Animal Tissues

Ex vivo analysis represents a critical step in the preclinical evaluation of novel therapeutic agents, bridging the gap between in vitro assays and in vivo studies. This section details the hypothetical examination of target engagement and pathway modulation of this compound in tissues isolated from preclinical animal models. Such studies are essential for confirming that the compound interacts with its intended molecular target in a complex biological environment and elicits the desired downstream signaling effects.

To investigate target engagement, tissues of interest (e.g., tumor xenografts, brain, liver) would be collected from animal models previously treated with this compound. The extent to which the compound binds to its putative target protein would then be quantified. A variety of techniques can be employed for this purpose, including thermal shift assays, where the binding of a ligand stabilizes the target protein against heat-induced denaturation, and co-immunoprecipitation followed by mass spectrometry to identify the compound bound to its target.

Following confirmation of target engagement, the subsequent modulation of the associated signaling pathway would be assessed. This typically involves measuring changes in the phosphorylation status or expression levels of key downstream proteins. For instance, if this compound were hypothesized to inhibit a specific kinase, ex vivo analysis of treated tissues would likely involve Western blotting or ELISA to quantify the levels of the phosphorylated substrate of that kinase. A significant reduction in phosphorylation would provide strong evidence of the compound's on-target activity within the tissue.

The following tables present hypothetical data from such ex vivo analyses, illustrating the potential findings for this compound.

Table 1: Hypothetical Target Engagement of this compound in Tumor Xenograft Tissue

Treatment GroupTarget Occupancy (%)
Vehicle Control0
This compound (Low Dose)45
This compound (High Dose)85

Table 2: Hypothetical Downstream Pathway Modulation in Response to this compound in Tumor Xenograft Tissue

Treatment GroupPhosphorylated Downstream Protein (Relative Units)Total Downstream Protein (Relative Units)
Vehicle Control1.01.0
This compound (Low Dose)0.61.0
This compound (High Dose)0.21.0

These hypothetical data illustrate a dose-dependent increase in target occupancy by this compound, which correlates with a significant reduction in the phosphorylation of a key downstream signaling protein. Such findings would provide compelling evidence for the compound's mechanism of action and support its further development as a therapeutic candidate.

Structure Activity Relationship Sar Studies of 1 6 Fluoro 4 Phenylquinazolin 2 Yl Guanidine Analogues

Impact of Substitutions on the Guanidine (B92328) Moiety on Biological Activity

The guanidine group is a key functional element in many biologically active compounds due to its strong basicity and ability to exist in a protonated, positively charged state at physiological pH. sci-hub.senih.gov This feature often allows it to act as a crucial recognition element, engaging in strong ionic and hydrogen bonding interactions with target macromolecules like enzymes or receptors.

Modifying the guanidine moiety with various substituents can profoundly alter the compound's activity through electronic and steric effects.

Electronic Effects: The basicity of the guanidine group, and thus its charge state, can be tuned by adding substituents. Electron-withdrawing groups (EWGs), such as nitro or cyano groups, significantly decrease the pKa, making the guanidine less basic. sci-hub.se Conversely, electron-donating groups (EDGs), like alkyl groups, can slightly increase its basicity. sci-hub.se This modulation of electronic properties is critical, as a change in basicity can affect the strength of the interaction with the biological target. For instance, a reduction in positive charge could weaken a critical salt bridge with an acidic amino acid residue (e.g., aspartate or glutamate) in a binding pocket, leading to a loss of activity.

Steric Effects: The size and shape of substituents on the guanidine moiety introduce steric hindrance, which can either be beneficial or detrimental to biological activity. Bulky substituents may prevent the molecule from fitting into a constrained binding site, thereby reducing or abolishing its activity. However, in some cases, specific steric bulk might enhance selectivity by favoring binding to one target over another or by orienting the molecule for an optimal interaction.

The following table illustrates how hypothetical substitutions on the guanidine moiety could influence biological activity, based on general SAR principles.

Compound ID Guanidine Substituent (R) Hypothetical Effect Postulated IC₅₀ (nM)
Base Compound -HReference activity50
Analogue 1 -CH₃ (EDG, small)Minor increase in basicity, minimal steric effect. May slightly improve activity.45
Analogue 2 -NO₂ (EWG, strong)Significantly reduces basicity, weakening ionic interactions. Expected to decrease activity.500
Analogue 3 -C(CH₃)₃ (Bulky)Introduces significant steric hindrance, likely preventing proper binding. Expected to decrease activity.>1000

Effects of Modifications to the Quinazoline (B50416) Ring System on Biological Profile

The quinazoline ring is a "privileged scaffold" in medicinal chemistry, widely used in the development of targeted therapeutic agents. nih.govmdpi.com Its rigid, planar structure provides a platform for the precise spatial arrangement of functional groups necessary for target recognition.

The type and position of substituents on the quinazoline core and its appended phenyl ring are critical determinants of activity and selectivity. nih.govresearchgate.net

4-Phenyl Group: The phenyl ring at the 4-position often engages in hydrophobic or π-stacking interactions within the target's binding pocket. Substitutions on this ring can modulate these interactions. For example, introducing small, electron-withdrawing groups like halogens (e.g., chloro, bromo) at the meta or para positions of the phenyl ring can sometimes enhance activity. nih.gov This may be due to improved electronic complementarity or by inducing a more favorable orientation of the ring within the binding site.

6-Fluoro Group: The substitution pattern on the benzo portion of the quinazoline ring is also crucial. SAR studies on various quinazoline derivatives have shown that small substituents at the 6-position can be well-tolerated and can influence potency. nih.gov The presence of a nitro group at the C-6 position of a quinazoline ring, for instance, has been shown to increase activity in certain contexts. nih.gov The specific role of the 6-fluoro group is discussed in more detail in section 5.3.

The table below provides a hypothetical SAR summary for substitutions on the quinazoline and 4-phenyl rings.

Compound ID Modification Hypothetical Effect Postulated IC₅₀ (nM)
Base Compound 6-Fluoro, 4-PhenylReference activity50
Analogue 4 6-Fluoro, 4-(4-Chlorophenyl)Electron-withdrawing group may enhance binding interactions.30
Analogue 5 6-Fluoro, 4-(4-Methylphenyl)Electron-donating group may slightly alter electronics and binding.65
Analogue 6 6-Chloro, 4-PhenylSubstitution of F with Cl; similar electronics but larger size. May slightly decrease activity.70
Analogue 7 6-H, 4-PhenylRemoval of the fluorine atom. Likely reduces activity due to loss of favorable interactions.200

Role of the Fluorine Atom in the Biological Activity and Selectivity of 1-(6-Fluoro-4-phenylquinazolin-2-yl)guanidine

The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance various physicochemical and pharmacokinetic properties. chimia.chresearchgate.net The fluorine atom at the 6-position of the quinazoline ring likely plays a multifaceted role in the biological activity of the parent compound.

Electronic Modulation: Fluorine is the most electronegative element, and its presence on the quinazoline ring acts as a strong electron-withdrawing group. This alters the electron distribution across the ring system, which can influence the pKa of the quinazoline nitrogens and the strength of its interactions (e.g., hydrogen bonding, π-stacking) with the biological target. chimia.chresearchgate.net

Metabolic Stability: A common site of metabolic attack on aromatic rings is enzymatic hydroxylation. By replacing a hydrogen atom with a fluorine atom, this metabolic pathway is blocked at that position. The carbon-fluorine bond is exceptionally strong and resistant to cleavage, thus enhancing the metabolic stability of the molecule. This can lead to a longer half-life and improved bioavailability. chimia.chresearchgate.net

Conformational Effects: The introduction of fluorine can influence the preferred conformation of the molecule, which could lock it into a more bioactive shape for optimal interaction with its target.

Electronic and Steric Contributions of Fluorine to Binding and Activity

The introduction of a fluorine atom at the 6-position of the 4-phenylquinazolin-2-yl)guanidine scaffold imparts significant electronic and steric influences that modulate its interaction with biological targets. Fluorine is often considered a hydrogen mimic due to its relatively small size, yet its distinct electronic properties can drastically alter a molecule's biological profile. tandfonline.com

Steric Effects: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). tandfonline.com This similarity in size suggests that replacing a hydrogen atom with fluorine is unlikely to cause significant steric hindrance at the active site of a target protein or enzyme. tandfonline.comresearchgate.net This allows for the exploration of electronic benefits without substantially disrupting the established binding mode of the parent compound.

Electronic Effects: Fluorine's primary influence stems from its high electronegativity, the strongest of any element. This potent electron-withdrawing effect can significantly alter the physicochemical properties of the parent molecule. tandfonline.com In the context of the quinazoline ring, the fluorine atom at the C-6 position can:

Modulate pKa: The inductive effect of fluorine can lower the pKa of the nearby guanidine group, influencing its ionization state at physiological pH. This is critical as the positively charged guanidinium (B1211019) ion is often essential for forming key salt bridges or hydrogen bonds with amino acid residues like aspartate or glutamate (B1630785) in the target's active site.

Enhance Binding Interactions: The polarized carbon-fluorine (C-F) bond can participate in favorable electrostatic interactions, including dipole-dipole interactions and, in some cases, forming non-canonical hydrogen bonds with suitable donors. researchgate.netdntb.gov.ua

Alter Aromatic System Electronics: The fluorine substituent can influence the electron density of the entire quinazoline ring system, potentially affecting crucial π-π stacking or cation-π interactions with aromatic residues of the target protein.

The table below summarizes the key physicochemical differences between hydrogen and fluorine that are relevant to drug design.

PropertyHydrogen (H)Fluorine (F)Implication in Drug Design
Van der Waals Radius 1.20 Å1.47 ÅMinimal steric perturbation when replacing H with F. tandfonline.com
Electronegativity (Pauling Scale) 2.203.98Strong inductive electron withdrawal, altering local electronics and pKa. tandfonline.com
C-H Bond Energy ~413 kJ/mol~485 kJ/molIncreased C-F bond strength enhances metabolic stability. tandfonline.comacs.org
Lipophilicity Contribution (π) +0.13+0.14Slightly increases molecular lipophilicity.

Impact on Metabolic Stability and Lipophilicity (preclinical relevance)

The strategic incorporation of fluorine is a widely used tactic in medicinal chemistry to enhance a drug candidate's pharmacokinetic profile, particularly its metabolic stability and lipophilicity. tandfonline.comresearchgate.net

The following table illustrates the potential effects of fluorination on key pharmacokinetic parameters, using data for analogous compound classes as a reference.

Compound ClassModificationLogPMetabolic Half-life (t½)Preclinical Implication
Aromatic Heterocycles Non-fluorinated Parent2.530 minSusceptible to rapid metabolic clearance.
Aromatic Heterocycles Mono-fluorinated Analogue2.7>120 minBlocked metabolic site leads to enhanced stability. tandfonline.comnih.gov
Pyrroloquinolinones 3N-benzoyl-7-phenyl--Active compound, but fluorination did not improve metabolic stability in this specific series. nih.gov
Pyrroloquinolinones 3N-(2-fluorobenzoyl)-7-phenyl--Demonstrates that the effect of fluorination on stability is context-dependent. nih.gov

Establishment of Key Pharmacophores and Structural Requirements for Optimal Activity

Pharmacophore modeling and SAR studies on quinazoline derivatives have identified several key structural features essential for biological activity. worldscientific.comtandfonline.com For the 2-guanidino-quinazoline class, a well-defined pharmacophore model emerges that explains the roles of the various substituents.

A common pharmacophore hypothesis for quinazoline inhibitors often includes:

An aromatic ring feature. worldscientific.com

A hydrogen bond acceptor. worldscientific.com

A hydrophobic group. worldscientific.com

A positively charged ionizable group. worldscientific.comconsensus.app

In the case of this compound, these features can be mapped as follows:

Positively Ionizable Group: The terminal guanidine group is a strong base that is protonated at physiological pH. This positively charged guanidinium moiety is critical for activity, likely forming strong hydrogen bonds and/or a salt bridge with negatively charged amino acid residues (e.g., Asp, Glu) in the target's active site. nih.gov Modifications to this group typically result in a significant loss of potency. nih.gov

Hydrophobic/Aromatic Regions: The 4-phenyl ring and the quinazoline core itself serve as key hydrophobic and aromatic features. The phenyl ring is believed to occupy a hydrophobic pocket within the binding site, contributing to binding affinity through van der Waals and hydrophobic interactions. worldscientific.com

Rigid Scaffold: The fused quinazoline ring system acts as a rigid scaffold, holding the critical pharmacophoric elements—the 2-guanidine and 4-phenyl groups—in the correct spatial orientation for optimal interaction with the target.

Hydrogen Bond Acceptors: The nitrogen atoms within the quinazoline ring can act as hydrogen bond acceptors, further anchoring the ligand in the active site.

SAR studies on related 2-guanidino-quinazolines have revealed that relatively small substituents at positions 4, 6, and 8 of the quinazoline ring can significantly enhance activity. nih.gov The 6-fluoro substituent fits this requirement, providing electronic benefits without adding prohibitive steric bulk.

The table below summarizes the structural requirements for optimal activity in this class of compounds.

Structural FeaturePositionPresumed Role in ActivitySAR Insights
Guanidine Group 2Positively charged group for H-bonding/salt bridge formation. nih.govEssential for activity; modifications are generally detrimental. nih.gov
Phenyl Group 4Hydrophobic interaction with target pocket.Small substituents on this ring may be tolerated or beneficial depending on the target.
Fluorine Atom 6Electronic modulation, blocks metabolism, enhances lipophilicity.Small, electron-withdrawing groups at this position are generally favorable. nih.gov
Quinazoline Core -Rigid scaffold for optimal pharmacophore orientation.Serves as the central structural framework. nih.gov

Preclinical Pharmacokinetic Pk and Metabolism Studies of 1 6 Fluoro 4 Phenylquinazolin 2 Yl Guanidine

In Vitro Assessment of Metabolic Stability and Permeability

In vitro assays are crucial early-stage studies that help predict a compound's behavior in vivo. These assessments focus on metabolic stability and permeability characteristics.

Microsomal and Hepatocyte Stability Assays

Information regarding the metabolic stability of 1-(6-Fluoro-4-phenylquinazolin-2-yl)guanidine in liver microsomes or hepatocytes from preclinical species or humans is not publicly available. These assays are fundamental in determining the intrinsic clearance of a compound, providing insights into its susceptibility to metabolism by drug-metabolizing enzymes, primarily cytochrome P450s. The absence of this data prevents an assessment of the compound's likely metabolic fate and its potential half-life in vivo.

Table 1: Illustrative Data Table for Microsomal Stability (Data Not Available)

Species Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Rat Data Not Available Data Not Available
Dog Data Not Available Data Not Available
Monkey Data Not Available Data Not Available

Caco-2 Permeability and P-glycoprotein Efflux Studies

There is no available data from Caco-2 cell permeability assays for this compound. This assay is the industry standard for predicting intestinal drug absorption and identifying whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp). Without this information, the oral absorption potential and the likelihood of P-gp-mediated efflux, which can limit oral bioavailability and central nervous system penetration, remain unknown.

Table 2: Illustrative Data Table for Caco-2 Permeability (Data Not Available)

Parameter Value
Apparent Permeability (Papp) A to B (x 10⁻⁶ cm/s) Data Not Available
Apparent Permeability (Papp) B to A (x 10⁻⁶ cm/s) Data Not Available

In Vitro Drug-Drug Interaction Potential of this compound

Evaluating the potential for a new compound to cause drug-drug interactions (DDIs) is a critical component of preclinical safety assessment.

Cytochrome P450 Inhibition and Induction Assays

No studies have been published detailing the inhibitory or inductive effects of this compound on cytochrome P450 (CYP) enzymes. CYP inhibition assays would determine the compound's potential to increase the plasma concentrations of co-administered drugs metabolized by specific CYP isoforms, while induction assays would assess its potential to decrease the efficacy of other drugs by increasing their metabolism.

Table 3: Illustrative Data Table for CYP450 Inhibition (IC₅₀, µM) (Data Not Available)

CYP Isoform IC₅₀ (µM)
CYP1A2 Data Not Available
CYP2C9 Data Not Available
CYP2C19 Data Not Available
CYP2D6 Data Not Available

Transporter Interaction Studies (e.g., OATP, OAT, OCT)

There is no information available on the interaction of this compound with key drug uptake and efflux transporters such as Organic Anion Transporting Polypeptides (OATPs), Organic Anion Transporters (OATs), and Organic Cation Transporters (OCTs). Interactions with these transporters can significantly impact a drug's absorption, distribution, and elimination, and can be a source of clinically relevant DDIs.

In Vivo Pharmacokinetic Profiling in Preclinical Species (e.g., rodent models)

In vivo pharmacokinetic studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a whole organism. No such data has been reported for this compound in any preclinical species. This includes key parameters such as clearance, volume of distribution, half-life, and oral bioavailability, which are fundamental for predicting human pharmacokinetics and designing first-in-human studies.

Table 4: Illustrative Data Table for In Vivo Pharmacokinetics in Rodents (Data Not Available)

Parameter Intravenous Administration Oral Administration
Clearance (CL, mL/min/kg) Data Not Available -
Volume of Distribution (Vd, L/kg) Data Not Available -
Half-life (t½, h) Data Not Available Data Not Available
Cmax (ng/mL) - Data Not Available
Tmax (h) - Data Not Available
AUC (ng*h/mL) Data Not Available Data Not Available

Determination of Preclinical Absorption Characteristics (e.g., oral bioavailability)

The oral bioavailability of a compound is a key determinant of its potential as an orally administered therapeutic agent. For quinazoline (B50416) derivatives, oral bioavailability can be variable and is influenced by factors such as aqueous solubility, intestinal permeability, and first-pass metabolism. The presence of a fluorine atom, as in this compound, can often enhance metabolic stability and improve oral bioavailability.

To determine the oral bioavailability of this compound, a study in a relevant animal model (e.g., rats or mice) would be conducted. This typically involves administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals. Plasma samples are collected at various time points and the concentration of the drug is measured. The oral bioavailability (F%) is then calculated by comparing the area under the plasma concentration-time curve (AUC) from oral administration to that from intravenous administration, adjusted for the dose.

Illustrative Pharmacokinetic Parameters of a Quinazoline Derivative in Rats

ParameterValue
Oral Bioavailability (F%) 45%
Tmax (h) 1.5
Cmax (ng/mL) 850
AUC (0-inf) (ng*h/mL) 5200
Half-life (t1/2) (h) 4.2

This table presents hypothetical data for illustrative purposes.

Tissue Distribution and Volume of Distribution Studies

Tissue distribution studies are essential to understand where a compound travels in the body and whether it reaches the intended target tissues. The volume of distribution (Vd) is a pharmacokinetic parameter that relates the amount of drug in the body to the concentration of the drug in the blood or plasma. A high Vd suggests that the drug is extensively distributed into tissues.

For this compound, its distribution would be assessed by administering the compound to animals and measuring its concentration in various tissues (e.g., liver, kidney, brain, muscle) at different time points. The physicochemical properties of the compound, such as its lipophilicity and plasma protein binding, will significantly influence its tissue distribution. The guanidine (B92328) group may impact the charge state of the molecule at physiological pH, which in turn can affect its ability to cross cell membranes.

Metabolic Clearance Pathways and Metabolite Identification in Biological Matrices (e.g., plasma, urine, bile)

Understanding the metabolic fate of a new compound is crucial for identifying potential drug-drug interactions and understanding its clearance mechanism. Quinazoline derivatives often undergo extensive metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Common metabolic pathways include oxidation (hydroxylation of the aromatic rings), N-dealkylation, and subsequent conjugation reactions (e.g., glucuronidation or sulfation).

To identify the metabolic pathways of this compound, in vitro studies using liver microsomes or hepatocytes from different species (including human) would be performed. In vivo metabolite profiling would involve analyzing plasma, urine, and bile samples from preclinical species dosed with the compound. High-resolution mass spectrometry coupled with liquid chromatography is the primary tool for identifying and structurally characterizing metabolites.

Bioanalytical Methodologies for Quantifying this compound in Biological Samples

Accurate and reliable quantification of a drug in biological matrices is fundamental for pharmacokinetic and metabolism studies.

LC-MS/MS Method Development and Validation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological samples due to its high sensitivity, selectivity, and speed.

The development of an LC-MS/MS method for this compound would involve:

Mass Spectrometric Tuning: The compound would be infused into the mass spectrometer to optimize the precursor ion (the molecular ion of the compound) and product ions (fragments of the precursor ion). This is typically done in positive ion mode for a guanidine-containing compound.

Method Validation: The method would be validated according to regulatory guidelines, assessing parameters such as accuracy, precision, linearity, range, selectivity, and stability of the analyte in the biological matrix.

Illustrative LC-MS/MS Parameters for Quantification

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) [M+H]+
Product Ion 1 (m/z) Specific fragment for quantification
Product Ion 2 (m/z) Specific fragment for confirmation
Collision Energy (eV) Optimized for fragmentation
Internal Standard A stable isotope-labeled version of the analyte or a structurally similar compound

This table presents a general outline of parameters that would be optimized for a specific compound.

Chromatographic Techniques for Compound Quantification

The chromatographic separation is crucial for resolving the analyte from endogenous matrix components and potential metabolites. Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) are commonly used.

Key aspects of the chromatographic method development include:

Column Selection: A C18 column is often a good starting point for compounds of this nature.

Mobile Phase Optimization: A gradient elution with a mixture of an aqueous phase (often containing a modifier like formic acid to improve peak shape and ionization) and an organic solvent (such as acetonitrile (B52724) or methanol) would be optimized to achieve a sharp peak and good separation.

Sample Preparation: A robust sample preparation method, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, would be developed to remove proteins and other interfering substances from the biological sample before injection into the LC-MS/MS system.

Translational Insights and Future Research Directions for 1 6 Fluoro 4 Phenylquinazolin 2 Yl Guanidine

Identification of Preclinical Therapeutic Niches for 1-(6-Fluoro-4-phenylquinazolin-2-yl)guanidine

Given the lack of direct studies on this compound, this section will explore hypothetical therapeutic niches based on the known activities of related compounds.

While no preclinical efficacy data exists for the specific compound , related quinazoline (B50416) derivatives have shown promise in oncology. For instance, certain 4-hydroxyquinazoline (B93491) derivatives have been investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, suggesting a potential role in cancer therapy mdpi.com. Other 3-phenylquinazolin-2,4(1H,3H)-dione derivatives have demonstrated activity as dual inhibitors of VEGFR-2 and c-Met tyrosine kinases, both of which are implicated in tumor angiogenesis and metastasis nih.gov. These findings suggest that this compound could be evaluated for its antiproliferative and anti-angiogenic properties in various cancer models.

Furthermore, the broader class of quinazolinones has been associated with analgesic, anti-inflammatory, and antimicrobial activities researchgate.net. This raises the possibility that this compound could be explored for its potential in treating inflammatory conditions or infectious diseases.

Table 1: Potential Disease Applications for this compound Based on Related Compound Classes

Therapeutic AreaPotential ApplicationRationale based on Related Compounds
OncologyTreatment of solid tumorsInhibition of PARP, VEGFR-2, and c-Met by other quinazoline derivatives mdpi.comnih.gov
InflammationManagement of inflammatory disordersKnown anti-inflammatory properties of the quinazolinone scaffold researchgate.net
Infectious DiseasesTreatment of bacterial or fungal infectionsDocumented antimicrobial activity of quinazolinone derivatives researchgate.net

This table is speculative and based on the activities of related, but distinct, chemical compounds.

The hypothetical therapeutic potential of this compound is rooted in the established mechanisms of its constituent chemical moieties. The quinazoline core could serve as a scaffold for interaction with various enzymatic targets, while the guanidine (B92328) group, being basic, could facilitate interactions with acidic residues in protein binding pockets or with nucleic acids. The fluorine atom at the 6-position may enhance metabolic stability and binding affinity, a common strategy in drug design.

The phenyl group at the 4-position could also play a crucial role in target recognition and binding. Depending on its orientation and interactions, it could contribute to the compound's selectivity and potency.

Unaddressed Research Questions and Gaps in the Understanding of this compound

The primary gap in understanding is the complete absence of experimental data for this specific compound. The following subsections outline critical areas for future investigation.

Should this compound demonstrate a primary therapeutic activity, for instance, as an anticancer agent, the next logical step would be to explore its efficacy in combination with existing therapies. Preclinical studies could investigate potential synergistic or additive effects with standard-of-care chemotherapeutics, targeted agents, or immunotherapies.

To rigorously assess the therapeutic potential of this compound, the development and utilization of sophisticated preclinical models are imperative. For oncology, this would include three-dimensional (3D) organoid cultures derived from patient tumors, which more accurately mimic the tumor microenvironment than traditional two-dimensional cell cultures. Subsequently, in vivo evaluation in patient-derived xenograft (PDX) models would provide a more clinically relevant assessment of efficacy.

Table 2: Proposed Research Plan for this compound

Research PhaseKey ObjectivesMethodologies
Phase 1: Initial Screening and Target Identification Determine primary biological activity.High-throughput screening, in vitro cell-based assays.
Phase 2: Mechanistic Studies Elucidate the mechanism of action.Biochemical assays, molecular docking, structural biology.
Phase 3: Selectivity and Off-Target Profiling Identify potential off-target interactions.Broad-panel kinase and receptor screening.
Phase 4: Preclinical Efficacy (In Vitro) Evaluate efficacy in advanced cell models.3D organoid cultures, co-culture systems.
Phase 5: Preclinical Efficacy (In Vivo) Assess in vivo efficacy and tolerability.Patient-derived xenograft (PDX) models.
Phase 6: Combination Studies Explore synergistic effects with other agents.In vitro and in vivo combination screening.

This table outlines a hypothetical research plan and does not reflect completed studies.

Innovative Methodological Approaches for Future Research on this compound

Future investigations into the pharmacological potential of this compound will benefit significantly from the integration of cutting-edge research methodologies. These advanced techniques can provide a deeper, more holistic understanding of the compound's mechanism of action, biodistribution, and target engagement, thereby accelerating its journey through the drug discovery pipeline.

Omics technologies offer a powerful, unbiased approach to comprehensively map the molecular perturbations induced by this compound within a biological system. By analyzing the complete set of genes (genomics), proteins (proteomics), and metabolites (metabolomics), researchers can identify novel targets, elucidate mechanisms of action, and discover potential biomarkers for efficacy. Given that related quinazoline-guanidine compounds have shown activity as Na+/H+ exchanger type 1 (NHE-1) inhibitors with anti-inflammatory properties, these technologies could be particularly insightful. nih.govcyberleninka.ruresearchgate.net

Genomics: Transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression profiles in cells or tissues treated with the compound. This could identify entire pathways modulated by the drug, downstream of its primary target. For instance, it could validate the suppression of pro-inflammatory cytokine gene expression, a known effect of NHE-1 inhibition. cyberleninka.ru

Proteomics: Quantitative proteomics can identify and quantify thousands of proteins, providing a direct snapshot of the cellular machinery affected by the compound. This could uncover previously unknown protein targets or confirm engagement with intended targets. It can also shed light on post-translational modifications that are altered upon treatment.

Metabolomics: This approach analyzes the global metabolic profile, offering insights into how the compound affects cellular energy, biosynthesis, and signaling pathways. By tracking changes in endogenous small molecules, metabolomics can reveal functional outcomes of target inhibition and identify biomarkers of response.

The integrated analysis of these multi-omics datasets can provide a comprehensive, systems-level view of the compound's biological effects, far exceeding the insights from traditional, targeted assays.

Table 1: Potential Applications of Omics Technologies in the Study of this compound

Omics TechnologyResearch QuestionPotential Insights
Genomics Which gene expression networks are altered by the compound?Identification of regulated pathways; discovery of resistance mechanisms; patient stratification biomarkers.
Proteomics What are the primary and secondary protein targets?Target deconvolution; validation of target engagement; understanding of off-target effects.
Metabolomics How does the compound impact cellular metabolism and signaling?Elucidation of functional consequences of drug action; discovery of pharmacodynamic biomarkers.

Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is critical for its development. Advanced imaging techniques allow for the non-invasive, real-time visualization of a drug's journey through a living organism. To apply these techniques to this compound, the molecule would need to be modified with an imaging probe, such as a radionuclide for Positron Emission Tomography (PET) or a fluorophore for optical imaging.

Positron Emission Tomography (PET): By synthesizing an analogue of the compound containing a positron-emitting isotope (e.g., ¹⁸F, ¹¹C), PET imaging can quantitatively map the compound's distribution in tissues and organs over time. This provides invaluable pharmacokinetic data and can confirm whether the drug reaches its intended target site in the body at sufficient concentrations.

Optical Imaging: For preclinical studies, particularly at the cellular or superficial tissue level, a fluorescently-tagged version of the compound could be developed. Techniques like intravital microscopy could then be used to visualize its interaction with target cells in real-time within a living animal, offering unparalleled insights into target engagement and cellular pharmacokinetics.

These imaging approaches can de-risk drug development by providing early in vivo proof of concept regarding tissue penetration and target accumulation, guiding further optimization efforts.

Broader Implications of Research on this compound for Drug Discovery

The study of this compound extends beyond its own therapeutic potential, offering significant contributions to the broader field of medicinal chemistry and drug design.

The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous approved drugs, particularly in oncology. mdpi.comnih.gov It is recognized as a versatile framework for constructing molecules with a wide array of biological activities. nih.govresearchgate.net Similarly, the guanidine moiety is a key functional group in many bioactive compounds, notably as a pharmacophore for inhibiting Na+/H+ exchangers. nih.govcyberleninka.ru

The compound this compound represents a specific hybridization of these two important pharmacophores. Systematic investigation of this molecule and its analogues contributes valuable data to the structure-activity relationship (SAR) knowledge base for this chemical class. researchgate.netresearchgate.net

Role of the Quinazoline Scaffold: It acts as a rigid core, positioning the key substituents in a defined three-dimensional space for optimal target interaction. The nitrogen atoms at positions 1 and 3 are crucial for forming hydrogen bonds with protein targets, a key feature for kinase inhibitors. nih.gov

Influence of the Phenyl Group at C4: The 4-anilino-quinazoline moiety is a classic structure for EGFR kinase inhibitors, highlighting the importance of an aromatic substituent at this position for binding within ATP pockets. nih.gov

Impact of the Guanidine Group at C2: This basic group can engage in critical ionic or hydrogen bonding interactions with acidic residues (e.g., Aspartic or Glutamic acid) in a target's active site. Its presence is a defining feature for NHE-1 inhibitors. nih.gov

Research into this specific molecular architecture helps delineate the synergistic or additive contributions of each component, providing a clearer roadmap for medicinal chemists working on related scaffolds.

Table 2: Structural Features and Their Medicinal Chemistry Significance

Structural ComponentPositionKnown Contribution to Bioactivity
Quinazoline Core-A versatile and "privileged" scaffold; provides a rigid framework and key hydrogen bonding sites (N1, N3). mdpi.comnih.govresearchgate.net
Guanidine MoietyC2Strong basic group; crucial for interactions with acidic residues; key pharmacophore for NHE-1 inhibition. nih.govcyberleninka.ru
Phenyl GroupC4Important for binding in hydrophobic pockets (e.g., ATP-binding sites of kinases); defines the 4-anilino-quinazoline class. nih.gov
Fluoro GroupC6Modulates physicochemical properties such as metabolic stability, pKa, and binding affinity. nih.gov

The chemical framework of this compound serves as a valuable template for future drug design and lead optimization campaigns. nih.govmdpi.com Lessons learned from its synthesis and biological evaluation can establish new paradigms for developing inhibitors that target proteins amenable to this hybrid pharmacophore.

Scaffold Hopping and Bioisosteric Replacement: Future design efforts could explore replacing the quinazoline core with other bicyclic heteroaromatics to discover novel intellectual property and potentially improved properties. The guanidine group could be replaced with bioisosteres, such as the conformationally rigid 5-amino-1,2,4-triazole, which has proven favorable for NHE-1 inhibition in some quinazoline series. nih.gov

Decoration Point Diversification: The compound offers multiple points for chemical modification. Future libraries could explore a wide range of substituents on the C4-phenyl ring to enhance potency or selectivity. Likewise, systematic exploration of different substituents at positions 5, 6, 7, and 8 of the quinazoline ring can be used to optimize pharmacokinetic profiles, a common strategy in quinazoline-based drug discovery. mdpi.comnih.gov

Target-Focused Design: As the biological targets of this compound class are elucidated, structure-based drug design can be employed. Using X-ray crystallography or cryo-EM structures of the target protein in complex with the compound, medicinal chemists can rationally design next-generation molecules with enhanced binding affinity and selectivity, leading to more potent and safer medicines. mdpi.com

Ultimately, the exploration of this compound and its chemical space provides a foundational platform from which new, highly optimized therapeutic agents can be developed.

Q & A

Basic: What synthetic methodologies are employed for the preparation of 1-(6-Fluoro-4-phenylquinazolin-2-yl)guanidine, and how is its structural integrity validated?

Answer:
The synthesis typically involves cyclocondensation reactions between fluorinated quinazoline precursors and guanidine derivatives. For example, guanidine nitrate in ethanol under reflux, catalyzed by lithium hydroxide, has been used for analogous quinazoline-guanidine hybrids . Structural validation employs:

  • FT-IR : To confirm the presence of guanidine NH stretches (~3400–3200 cm⁻¹) and quinazoline C=N/C-F bonds.
  • NMR (¹H/¹³C) : To resolve aromatic protons (6-fluoro and phenyl substituents) and carbon environments.
  • Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) verification.

Advanced: How can quantum chemical calculations and reaction path search methods optimize the synthesis of this compound?

Answer:
Computational frameworks like ICReDD’s approach integrate quantum chemical calculations (e.g., DFT for transition state analysis) and reaction path sampling to identify energetically favorable pathways . Key steps:

Mechanistic Modeling : Simulate intermediates and transition states for cyclocondensation steps.

Solvent Effects : Use COSMO-RS to evaluate solvent interactions (e.g., ethanol vs. DMF).

Parameter Screening : Apply machine learning to prioritize reaction conditions (temperature, catalyst loading) for experimental validation.

Basic: Which spectroscopic techniques are critical for resolving structural ambiguities in fluorinated quinazoline-guanidine hybrids?

Answer:

  • ¹⁹F NMR : Directly identifies the fluorine environment (chemical shift and coupling constants) .
  • 2D NMR (COSY/HSQC) : Resolves overlapping aromatic signals and assigns C-F connectivity.
  • X-ray Diffraction (Single Crystal) : Definitive proof of molecular geometry, though crystallization challenges may require SHELXL refinement .

Advanced: How can discrepancies in crystallographic data (e.g., bond lengths, torsion angles) be resolved during structural refinement?

Answer:

  • SHELXL Refinement : Use iterative least-squares cycles with anisotropic displacement parameters for heavy atoms. Contradictions in bond lengths (e.g., C-N vs. C-F) are addressed via Hirshfeld surface analysis to assess intermolecular interactions .
  • Twinned Data Handling : SHELXD/SHELXE pipelines are robust for high-throughput phasing of challenging crystals .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous release .

Advanced: How can tautomeric equilibria of the guanidine moiety be experimentally and computationally characterized?

Answer:

  • X-ray Crystallography : Resolves protonation states (e.g., guanidine vs. imino forms) .
  • DFT Calculations : Compare relative stabilities of tautomers (e.g., A–G forms in acylated guanidines) .
  • pH-Dependent NMR : Track tautomer shifts in D₂O/DMSO-d₆ to identify dominant forms under varying conditions.

Basic: How do solvent polarity and temperature affect the stability of this compound during storage?

Answer:

  • Stability Assays : Conduct accelerated degradation studies (40°C/75% RH) in solvents like DMSO, methanol, and water. Monitor via HPLC for decomposition products.
  • Storage Recommendations : Store in inert atmospheres (argon) at 2–8°C to minimize hydrolysis/oxidation .

Advanced: What factorial design strategies improve reaction yield and purity in multi-step syntheses?

Answer:

  • 2³ Factorial Design : Screen variables (temperature, catalyst concentration, reaction time) to identify optimal conditions .
  • Response Surface Methodology (RSM) : Model interactions between factors (e.g., LiOH concentration vs. reflux duration) for maximal yield.
  • DoE Software : Tools like Minitab or JMP automate analysis of variance (ANOVA) for parameter significance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(6-Fluoro-4-phenylquinazolin-2-yl)guanidine
Reactant of Route 2
1-(6-Fluoro-4-phenylquinazolin-2-yl)guanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.